1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride (1-2AEM-6M-1,2-DHP-2-OH-HCl) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of biochemical and physiological experiments, and it has been studied extensively in recent years.
Scientific Research Applications
Chemical Synthesis and Transformations
The study of cyclization reactions of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has led to efficient methods for preparing various dihydropyridine derivatives. For example, the transformation of N-hydroxy-N-(2-oxoalkyl)amides in the presence of tert-butoxide can lead to 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and dihydropyridine-2,5-diones, demonstrating the compound's role in synthetic organic chemistry as a precursor to more complex heterocyclic structures (Kulakov et al., 2021).
Applications in Medicinal Chemistry
Dihydropyridines, including those structurally related to the specified compound, have been explored for their calcium antagonist properties. The synthesis of long-acting dihydropyridine calcium antagonists incorporating (heterocyclylmethoxy)methyl groups at the 2-position has shown several compounds with potent activity, highlighting the therapeutic potential of these derivatives in cardiovascular research (Alker et al., 1989).
Biological Activities
Compounds within the dihydropyridine class have been evaluated for various biological activities beyond their well-known role as calcium channel blockers. For instance, the exploration of dihydropyridines for their antiulcer activity has identified several derivatives with significant potential, demonstrating the versatility of this chemical structure in addressing different therapeutic targets (Subudhi et al., 2009).
properties
IUPAC Name |
1-(2-aminoethyl)-4-methoxy-6-methylpyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-2)6-9(12)11(7)4-3-10;/h5-6H,3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLDIYWHAROTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.